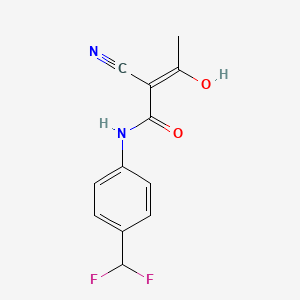
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline is a complex organic compound with a unique structure that includes cyano, hydroxy, enamino, and difluoromethyl functional groups. This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Preparation Methods
The synthesis of 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline involves multiple steps, starting from 4-(Difluoromethyl)-aniline. The synthetic route typically includes the following steps:
Formation of the Enamino Group: The initial step involves the reaction of 4-(Difluoromethyl)-aniline with suitable reagents to introduce the enamino group.
Introduction of the Hydroxy Group: The next step involves the addition of a hydroxy group to the but-2-enamino moiety.
Cyano Group Addition: Finally, the cyano group is introduced to complete the synthesis of the compound.
Chemical Reactions Analysis
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including N-(1,3-thiazol-2-yl)ureas.
Biology: The compound is used in biological research to study its effects on different biological systems.
Medicine: Although not used therapeutically, it is studied for its potential medicinal properties.
Industry: The compound is used in industrial research to develop new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline can be compared with other similar compounds, such as:
4-(Difluoromethyl)-aniline: A precursor used in the synthesis of the compound.
N-(1,3-thiazol-2-yl)ureas: Compounds synthesized using this compound as a reagent.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10F2N2O2 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(Z)-2-cyano-N-[4-(difluoromethyl)phenyl]-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H10F2N2O2/c1-7(17)10(6-15)12(18)16-9-4-2-8(3-5-9)11(13)14/h2-5,11,17H,1H3,(H,16,18)/b10-7- |
InChI Key |
MGSVCRMQEIWRAO-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)F)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)
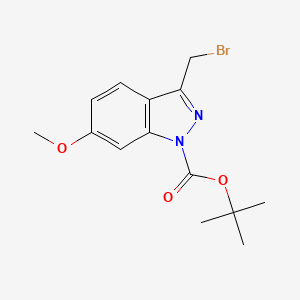


![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
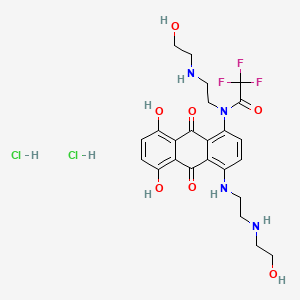
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)

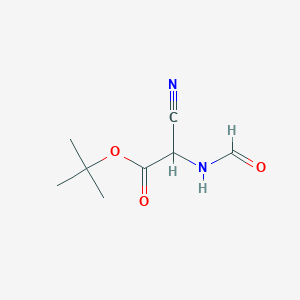
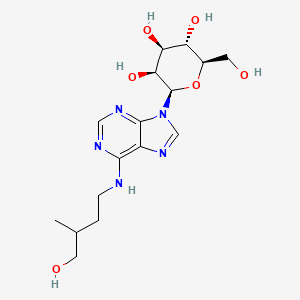

![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
